5-Amino-2-(p-tolyl)-2h-benzotriazole
Description
Overview of Benzotriazole (B28993) as a Heterocyclic Scaffold
Benzotriazole is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a 1,2,3-triazole ring. This aromatic structure imparts significant stability to the molecule. The presence of three nitrogen atoms in the triazole ring provides sites for various chemical modifications, making it a versatile scaffold in organic synthesis. Benzotriazole can exist in two tautomeric forms, 1H-benzotriazole and 2H-benzotriazole, with the former generally being more stable. Its ability to act as a weak acid or a weak base, and its capacity to coordinate with metal ions, further broadens its chemical utility. One of the most well-known applications of benzotriazole is as a corrosion inhibitor, particularly for copper and its alloys, where it forms a protective passive layer on the metal surface. researchgate.net
Significance of Substituted Benzotriazoles in Contemporary Chemical Research
The functionalization of the benzotriazole core has led to a vast library of substituted derivatives with diverse and significant applications. In materials science, substituted benzotriazoles are widely used as ultraviolet (UV) stabilizers in plastics, polymers, and coatings. researchgate.net They absorb harmful UV radiation and dissipate the energy through harmless photophysical processes, thereby preventing photodegradation of the material.
In medicinal chemistry, the benzotriazole scaffold is considered a "privileged structure" due to its presence in numerous biologically active compounds. nih.gov Its derivatives have been investigated for a wide array of pharmacological activities, including antiviral, antibacterial, antifungal, and anticancer properties. nih.govbeilstein-journals.org The structural rigidity and the ability of the nitrogen atoms to participate in hydrogen bonding make benzotriazole derivatives attractive candidates for drug design, often acting as bioisosteres for other heterocyclic systems.
Rationale for the Academic Investigation of 5-Amino-2-(p-tolyl)-2h-benzotriazole
The academic investigation of this compound is driven by the desire to understand how the interplay of these structural features influences its chemical reactivity, physical properties, and potential applications. It serves as a valuable intermediate in the synthesis of more complex molecules, such as azo dyes and other functional materials. ajol.info The study of such substituted benzotriazoles contributes to the broader understanding of structure-property relationships within this important class of heterocyclic compounds.
Chemical Properties of this compound
While extensive experimental data for this compound is not widely available in public literature, its general chemical properties can be inferred from its structure and the known characteristics of related aminobenzotriazole derivatives.
Interactive Data Table: General Physicochemical Properties of Aminobenzotriazole Derivatives
| Property | General Observation for Aminobenzotriazole Derivatives |
| Physical State | Typically solids at room temperature. |
| Solubility | Generally have low solubility in water, but are soluble in common organic solvents like ethanol, methanol, and DMSO. |
| Melting Point | Expected to have a relatively high melting point due to the rigid aromatic structure and potential for intermolecular hydrogen bonding. |
| Basicity | The amino group imparts basic character to the molecule, allowing it to react with acids to form salts. |
| Reactivity | The amino group is a primary reaction site for derivatization, such as acylation, alkylation, and diazotization followed by coupling reactions to form azo compounds. |
Synthesis of this compound
The synthesis of 2-arylbenzotriazoles, including 5-amino substituted derivatives, can be achieved through several established synthetic routes. A common and versatile method involves the diazotization of an appropriately substituted o-phenylenediamine (B120857).
A plausible synthetic pathway to this compound would likely involve the following key steps:
Starting Material Preparation: The synthesis would likely commence with a suitably substituted benzene derivative that can be converted into a substituted o-phenylenediamine. For instance, a common precursor is 4-nitro-1,2-diaminobenzene.
Diazotization and Cyclization: The synthesis of the benzotriazole ring is often achieved through the diazotization of one of the amino groups of the o-phenylenediamine derivative, followed by intramolecular cyclization.
Introduction of the p-tolyl group: The p-tolyl group is typically introduced by reacting the benzotriazole precursor with a p-tolylating agent.
Formation of the Amino Group: If the synthesis starts with a nitro-substituted precursor, the final step would be the reduction of the nitro group to an amino group.
A general representation of a synthetic approach is the reaction of an ortho-nitroaniline with a diazonium salt derived from p-toluidine, followed by reduction of the resulting azo compound to form the triazole ring and subsequent reduction of the nitro group.
Key Applications and Research Findings
While specific research applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas of chemical science, primarily as a synthetic intermediate.
Use as a Chemical Intermediate
The primary and most evident application of this compound is as a versatile chemical intermediate. The presence of a reactive primary amino group allows for a wide range of chemical transformations. This makes it a valuable building block for the synthesis of more complex molecules with desired functionalities. For example, the amino group can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. ajol.info These dyes could have applications in textiles, printing, and as indicators.
Potential in Materials Science
Benzotriazole derivatives are well-established as effective UV absorbers. The 2-(hydroxyphenyl)benzotriazole class is particularly noted for its photostability. While this compound does not possess the ortho-hydroxyl group characteristic of many UV stabilizers, its aromatic structure can still contribute to UV absorption. Further modification of the amino group could lead to the development of novel UV-protective materials.
Potential in Medicinal Chemistry
The benzotriazole scaffold is a common feature in many pharmacologically active molecules. nih.gov The amino group on the benzotriazole ring provides a handle for the introduction of various pharmacophores, which could lead to the discovery of new drug candidates. The p-tolyl group can influence the lipophilicity and binding interactions of the molecule with biological targets. Research in this area would involve the synthesis of a library of derivatives of this compound and their subsequent screening for various biological activities.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)benzotriazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-9-2-5-11(6-3-9)17-15-12-7-4-10(14)8-13(12)16-17/h2-8H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXPIIYFSDAXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Amino 2 P Tolyl 2h Benzotriazole and Analogues
Classical Approaches to 2H-Benzotriazole Synthesis
Traditional methods for constructing the 2H-benzotriazole core have been the bedrock of synthetic strategies for decades. These foundational techniques are reliable, though they can necessitate demanding reaction conditions.
Cyclocondensation Strategies Involving Aromatic Diamines
A primary route to benzotriazoles involves the diazotization of ortho-phenylenediamines, which then undergo an internal cyclization. To synthesize 5-Amino-2-(p-tolyl)-2h-benzotriazole using this method, a precursor such as a substituted N-(p-tolyl)-benzene-1,2,4-triamine would be required. The general process entails reacting the aromatic diamine with a diazotizing agent like sodium nitrite (B80452) in an acidic environment. gsconlinepress.com The intermediate diazonium salt then spontaneously forms the benzotriazole (B28993) ring.
A more contemporary and milder version of this method utilizes a polymer-supported nitrite reagent and p-toluenesulfonic acid for the diazotization and intramolecular cyclization of various 1,2-aryldiamines, a process which is tolerant of a wide array of functional groups. researchgate.net
Ring Closure Reactions for 2H-Benzotriazole Formation
An alternative classical strategy for forming the 2H-benzotriazole ring is the reductive cyclization of 2-nitroazobenzene precursors. This approach is a dependable pathway to 2-aryl-2H-benzotriazoles. The synthesis typically begins with the condensation of a nitroaniline and a nitrosobenzene to form the 2-nitroazobenzene intermediate. A subsequent reduction of the nitro group, often accomplished with zinc powder in an alkaline solution, triggers the cyclization to form the triazole ring.
For example, the preparation of 2-(2-hydroxyphenyl)-2H-benzotriazoles has been achieved through a two-step reduction of a 2-nitrophenylazo compound, initially with hydrazine hydrate, followed by treatment with zinc powder and sulfuric acid. google.com While this specific example yields a hydroxylated product, the underlying principle of ring closure is broadly applicable to the synthesis of other 2-aryl-2H-benzotriazoles.
Modern Synthetic Innovations for this compound
The evolution of synthetic organic chemistry has introduced more efficient and environmentally benign methods for creating benzotriazole derivatives. These modern approaches often provide superior results in terms of reaction speed, yield, and the ability to tolerate various chemical functionalities.
Microwave-Assisted Synthesis Protocols
The application of microwave irradiation has become a transformative technique in chemical synthesis, frequently leading to significant reductions in reaction times and enhancements in product yields. For benzotriazole synthesis, microwave-assisted methods have been effectively used in various cyclization and coupling reactions.
For instance, the synthesis of 2-arylbenzothiazoles, which are structurally related to benzotriazoles, is efficiently catalyzed by sodium sulfide under microwave irradiation, starting from 2,2'-disulfanediyldianilines and aldehydes. eurekaselect.com This demonstrates the utility of microwave energy in promoting the formation of fused heterocyclic systems. Reviews of microwave-assisted synthesis of triazoles consistently report faster reactions and higher yields compared to conventional heating. nih.gov
| Starting Materials | Product | Conditions | Reaction Time | Yield (%) |
| o-Phenylenediamine (B120857), Carboxylic Acid | 2-Substituted Benzimidazole | Polyphosphoric acid, Microwave | Minutes | High |
| 2,2'-Disulfanediyldianiline, Aldehyde | 2-Arylbenzothiazole | Na2S, Microwave | Short | High |
| Aminoguanidine, Carboxylic Acid | 3-Amino-1,2,4-triazole | Microwave | Minutes | High |
| Table 1: Examples of Microwave-Assisted Synthesis of Related Heterocycles. |
Multi-Component Reaction Pathways for Benzotriazole Derivatization
Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step to generate a complex product, are prized for their efficiency and atom economy. Although specific MCRs for the direct synthesis of this compound are not widely documented, the principles of MCRs are extensively used to create a diverse range of heterocyclic structures. nih.gov
The synthesis of 5-amino-1,2,3-triazoles has been accomplished without the need for a metal catalyst through the nucleophilic addition and subsequent cyclization of carbodiimides with diazo compounds. rsc.org Additionally, a continuous-flow, multi-step synthesis for 5-amino-2-aryl-2H- researchgate.netnih.govnih.gov-triazole-4-carbonitriles has been developed, initiated by the diazotization of anilines. nih.gov
Catalyst-Mediated Synthetic Routes
The advent of transition metal catalysis has greatly expanded the toolkit of synthetic chemists. Catalytic methods often afford high levels of selectivity and efficiency under mild conditions.
Palladium- and copper-catalyzed N-arylation reactions are particularly effective for synthesizing N-aryl aminoazoles. The choice of catalyst can direct the position of arylation on 2-aminobenzimidazoles; palladium catalysts tend to favor arylation of the external amino group, while copper catalysts promote arylation at the nitrogen atom within the azole ring. nih.gov This selectivity is vital for the controlled synthesis of specific isomers. The synthesis of 5-(aryl)amino-1,2,3-triazoles has been successfully achieved through a 1,3-dipolar azide-nitrile cycloaddition followed by a Buchwald-Hartwig cross-coupling reaction. nih.gov
| Catalyst System | Reactants | Product Type | Key Transformation |
| Palladium Catalyst | 2-Aminobenzimidazole, Aryl Halide | 2-(Arylamino)benzimidazole | Selective N-arylation of exocyclic amine |
| Copper Catalyst | 2-Aminobenzimidazole, Aryl Halide | 1-Aryl-2-aminobenzimidazole | Selective N-arylation of endocyclic nitrogen |
| Palladium/Mandyphos | Alkyne, Aryl triflate, Amine | α-Arylphenone | Three-component aminoarylation |
| Table 2: Examples of Catalyst-Mediated Synthesis of N-Aryl Heterocycles. |
Strategic Incorporation of Amino and p-Tolyl Substituents
The synthesis of this compound requires precise control over the placement of substituents on the benzotriazole core. The strategic incorporation of the amino group at the C-5 position and the p-tolyl group at the N-2 position is paramount. This involves multi-step synthetic pathways that leverage regioselective reactions and carefully designed precursor molecules.
Regioselective Functionalization at the C-5 Position
Achieving substitution specifically at the C-5 position of the benzotriazole ring is a significant synthetic challenge. Direct functionalization of a pre-formed benzotriazole ring at this position is often difficult due to the electronic nature of the heterocyclic system. Therefore, the most common and effective strategy involves utilizing a benzene-ring precursor that already contains a substituent at the position that will become C-5 of the benzotriazole. This substituent is typically a nitro group (-NO₂) due to its powerful electron-withdrawing nature and its ability to be readily converted into an amino group (-NH₂) in a later step.
The general approach involves the following key steps:
Starting Material Selection: The synthesis begins with a 1,2-diaminobenzene or a 2-nitroaniline derivative that is substituted at the 4-position with a nitro group (e.g., 4-nitro-1,2-phenylenediamine). This ensures the nitro group is positioned correctly to become the C-5 substituent after cyclization.
Benzotriazole Ring Formation: The benzotriazole ring is formed through diazotization of one of the amino groups followed by intramolecular cyclization.
Reduction: The final step to introduce the amino group at C-5 is the chemical reduction of the nitro group.
An alternative pathway involves the oxidation of a precursor like a diaminohydroxyazobenzene to form the benzotriazole ring, which can then be further modified. prepchem.com This method also relies on a precursor where the positions of the functional groups are pre-determined to yield the desired 5-amino substitution pattern.
Table 1: Comparison of Strategies for C-5 Functionalization
| Strategy | Description | Key Precursor Example | Advantages | Limitations |
|---|---|---|---|---|
| Pre-functionalized Precursor | A substituent (typically -NO₂) is present on the benzene-ring precursor prior to the formation of the triazole ring. This nitro group is later reduced to an amino group. | 4-Nitro-1,2-phenylenediamine | High regioselectivity; reliable and well-established methodology. | Requires multi-step synthesis of the substituted precursor. |
| Oxidative Cyclization | An azo compound precursor is oxidized to form the benzotriazole ring system with the amino group already in place or as a precursor group. prepchem.com | Diaminohydroxyazobenzene derivative | Can directly form the substituted benzotriazole core. | May require specific and sometimes harsh oxidizing agents. |
N-2 Substitution Strategies for 2H-Benzotriazoles
The selective introduction of an aryl substituent, such as p-tolyl, at the N-2 position of the benzotriazole ring is a critical step that distinguishes the synthesis of 2H-isomers from their 1H-counterparts. While direct alkylation or arylation of benzotriazole often yields a mixture of N-1 and N-2 substituted products, several strategies have been developed to favor the formation of the 2H-isomer. nih.gov
The most established method for synthesizing 2-aryl-2H-benzotriazoles involves the cyclization of an o-substituted azobenzene precursor. organic-chemistry.orgresearchgate.net This route inherently directs the aryl group to the N-2 position. The process typically involves:
Azo Coupling: A diazotized aniline (B41778) (in this case, p-toluidine) is reacted with a substituted aniline or phenol to form an azobenzene compound. To obtain the desired benzotriazole, the precursor would be a 2-nitroazobenzene or a 2-aminoazobenzene.
Reductive or Oxidative Cyclization:
Reductive Cyclization: A 2-nitroazobenzene is reduced. The nitro group is converted to a hydroxylamino or amino group, which then attacks the azo linkage, leading to intramolecular cyclization and formation of the N-N-N triazole ring. This method is widely used in the synthesis of UV absorbers like 2-(2-hydroxyphenyl)-2H-benzotriazoles. prepchem.comgoogle.com
Oxidative Cyclization: A 2-aminoazobenzene is oxidized (e.g., using copper(II) salts), which also promotes the cyclization to the 2H-benzotriazole.
More contemporary methods offer alternative routes with potentially higher efficiency or milder conditions. Transition-metal catalysis, for example, using rhodium, provides an approach where the N-1 or N-2 regioselectivity can be tuned by the careful selection of ligands. nih.gov Furthermore, steric hindrance can play a role; bulky groups on the benzotriazole or the coupling partner can block access to the N-1 and N-3 positions, thereby favoring substitution at the less hindered N-2 position. nih.govresearchgate.net
Table 2: Key Methodologies for N-2 Arylation of Benzotriazoles
| Method | Description | Key Intermediate | Key Reagents/Conditions | Selectivity |
|---|---|---|---|---|
| Azobenzene Cyclization | An o-nitro or o-amino azobenzene undergoes intramolecular cyclization to form the triazole ring. prepchem.comresearchgate.net | 2-Nitro-4'-methylazobenzene | Reducing agents (e.g., zinc, hydrazine) or oxidizing agents (e.g., Cu(II)) | High for N-2 isomer |
| Transition-Metal Catalysis | Direct coupling of benzotriazole with an aryl partner, where ligand choice on the metal center can direct selectivity. nih.gov | Benzotriazole, p-tolyl halide/boronic acid | Rhodium catalyst with specific phosphine ligands | Tunable N-1 vs. N-2 |
| [3+2] Cycloaddition | Reaction of a benzyne precursor with an azide. The substitution pattern on the benzyne can influence the final product structure. nih.gov | Substituted aryne, p-tolyl azide | Fluoride source (e.g., CsF) to generate aryne | Dependent on precursor design |
Precursor Design and Reactant Selection for Targeted Synthesis
The efficient synthesis of this compound is critically dependent on the logical design of precursors that contain the necessary functionalities in the correct arrangement. The most logical retrosynthetic approach breaks the target molecule down into simpler, commercially available, or easily prepared starting materials.
A robust synthetic plan would involve the creation of a 2-nitroazobenzene intermediate that already bears the p-tolyl group and the precursor nitro group for the C-5 amine.
Proposed Synthetic Pathway:
Diazotization: p-Toluidine is treated with sodium nitrite in an acidic medium (e.g., HCl, H₂SO₄) to generate the p-tolyl diazonium salt. google.com
Azo Coupling: The generated diazonium salt is coupled with 3-nitroaniline. The coupling occurs para to the amino group of 3-nitroaniline, resulting in the formation of the key intermediate: 2-amino-4-nitro-4'-methylazobenzene .
Oxidative Cyclization: This azobenzene intermediate is then subjected to oxidative cyclization. Treatment with an oxidizing agent, such as copper(II) sulfate, catalyzes the formation of the triazole ring, yielding 5-Nitro-2-(p-tolyl)-2H-benzotriazole . This reaction proceeds with high regioselectivity for the desired N-2 isomer.
Reduction: The final step is the reduction of the C-5 nitro group to an amino group. This can be achieved using various standard reducing agents, such as tin(II) chloride (SnCl₂/HCl), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation (H₂/Pd-C), to yield the final product, This compound .
Table 3: Reactant Selection for the Synthesis of this compound
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1. Diazotization | p-Toluidine | Sodium Nitrite (NaNO₂) | Hydrochloric Acid (HCl), 0-5 °C | p-Tolyl diazonium chloride |
| 2. Azo Coupling | p-Tolyl diazonium chloride | 3-Nitroaniline | Basic or slightly acidic medium | 2-Amino-4-nitro-4'-methylazobenzene |
| 3. Cyclization | 2-Amino-4-nitro-4'-methylazobenzene | - | Copper(II) Sulfate (CuSO₄), Pyridine | 5-Nitro-2-(p-tolyl)-2H-benzotriazole |
| 4. Reduction | 5-Nitro-2-(p-tolyl)-2H-benzotriazole | Tin(II) Chloride (SnCl₂) | Concentrated HCl | This compound |
This precursor-based approach, which builds the desired substitution pattern into the reactants before the final ring-forming and functional group transformation steps, represents the most strategic and reliable method for the targeted synthesis of this specific benzotriazole derivative.
Spectroscopic and Advanced Structural Characterization Methodologies
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The IR and Raman spectra of 5-Amino-2-(p-tolyl)-2h-benzotriazole will exhibit characteristic bands for the N-H stretches of the amino group, the C-H stretches of the aromatic and methyl groups, and the various ring vibrations.
N-H Stretching: The amino group is expected to show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ region.
Table 3: Predicted Characteristic IR and Raman Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300-3500 |
| Aromatic C-H | C-H Stretch | >3000 |
| Methyl (-CH₃) | C-H Stretch | <3000 |
Note: Predicted values are based on typical vibrational frequencies for the respective functional groups.
The vibrational spectra of benzotriazoles are complex, with numerous bands corresponding to the in-plane and out-of-plane bending of the ring systems. Theoretical and experimental studies on benzotriazoles have identified "marker bands" that are characteristic of the triazole ring. nih.gov The substitution pattern on the benzotriazole (B28993) and p-tolyl rings will influence the exact positions and intensities of these bands. Surface-enhanced Raman scattering (SERS) studies on benzotriazole derivatives have shown that the bands in the 1200-1600 cm⁻¹ region are particularly sensitive to the molecular environment and can be strongly enhanced. nih.govmdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
No mass spectra or studies on the fragmentation patterns of this compound have been found.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
There are no available UV-Vis spectra or data regarding the electronic transitions for this compound.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry
Information regarding the single-crystal X-ray diffraction of this compound is not available. Consequently, the subsections below cannot be addressed.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Without crystallographic data, a table of bond lengths, bond angles, and torsion angles cannot be generated.
Analysis of Conformational Isomerism
An analysis of the conformational isomerism of this compound in the solid state is not possible without single-crystal X-ray diffraction data.
Computational and Theoretical Investigations of 5 Amino 2 P Tolyl 2h Benzotriazole
Quantum Chemical Calculations (DFT) for Electronic and Geometric Structures
Density Functional Theory (DFT) is a robust method used to compute the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. mdpi.comnih.gov It is employed to determine the electronic and geometric properties of molecules like 5-Amino-2-(p-tolyl)-2h-benzotriazole by modeling electron density.
Molecular Geometry Optimization and Energy Minimization
A foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, which corresponds to a minimum on the potential energy surface. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized and the total energy of the structure is at its lowest point.
For this compound, this analysis would yield precise data on the spatial relationship between the benzotriazole (B28993) core, the amino group, and the p-tolyl substituent. The results would be presented in a table detailing these optimized parameters. While specific data for the target molecule is not available, such a table would typically include the parameters listed below.
Table 1: Predicted Parameters from Molecular Geometry Optimization
| Parameter Type | Description |
|---|---|
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-N, N-N, C-C, C-H). |
| Bond Angles (°) | The angle formed between three connected atoms (e.g., C-N-N, N-C-C). |
| Dihedral Angles (°) | The rotational angle between the planes defined by two sets of three atoms sharing a common bond, indicating the molecule's conformation. |
This optimized structure is crucial as it serves as the basis for all subsequent computational analyses, including electronic and reactivity studies. materialsciencejournal.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Topologies)
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov Analysis for this compound would determine the energies of these orbitals and map their electron density distributions (topologies).
Table 2: Parameters from Frontier Molecular Orbital (FMO) Analysis
| Parameter | Symbol | Description |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital, indicating the molecule's electron-donating capability. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital, indicating the molecule's electron-accepting capability. |
The topologies would reveal which parts of the molecule are electron-rich (where the HOMO is localized) and which are electron-poor (where the LUMO is localized), providing insight into how the molecule interacts with other chemical species. For instance, in related push-pull purine (B94841) systems, the spatial separation of HOMO and LUMO orbitals indicates a pronounced charge-transfer character. nih.gov
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, illustrating the charge distribution and identifying regions prone to electrophilic and nucleophilic attack. researchgate.net
The MEP map uses a color scale to denote different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen and oxygen. nih.gov
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas (like around hydrogen atoms bonded to electronegative atoms) that are favorable for nucleophilic attack. researchgate.net
Green: Regions of neutral or near-zero potential.
For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the triazole ring and the amino group, identifying them as sites for electrophilic interaction. Positive potential (blue) would be expected on the hydrogen atoms of the amino group.
Reactivity Descriptors and Global/Local Reactivity Indices
Electrophilicity Index (ω)
The global electrophilicity index (ω) measures the ability of a molecule to accept electrons, representing its stabilization in energy upon acquiring additional electronic charge from the environment. nih.gov It is a crucial descriptor for predicting the electrophilic character of a compound. A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.gov
Chemical Potential (μ) and Chemical Hardness (η)
Chemical potential (μ) describes the tendency of electrons to escape from a system. It is related to the negative of electronegativity. Chemical hardness (η) measures the resistance of a molecule to change its electron distribution or charge transfer. irjweb.comresearchgate.net Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov These descriptors provide a quantitative basis for understanding the stability and reactivity of the molecule.
The relationships used to calculate these descriptors are as follows:
Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2
Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2
Electrophilicity Index (ω): ω = μ² / (2η)
Table 3: Global Reactivity Descriptors
| Descriptor | Symbol | Formula | Description |
|---|---|---|---|
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |
These theoretical calculations, once performed, would provide a comprehensive understanding of the structural, electronic, and reactive properties of this compound, guiding further experimental research and application.
Nucleophilicity Indices
In the realm of computational chemistry, reactivity indices derived from Conceptual Density Functional Theory (DFT) serve as powerful tools for predicting and understanding the chemical behavior of molecules. mdpi.comsemanticscholar.orgresearchgate.net Nucleophilicity, the ability of a molecule to donate electrons to an electrophile, can be quantified through various global and local descriptors.
While global indices describe the molecule as a whole, local reactivity descriptors identify the specific atomic sites most susceptible to nucleophilic or electrophilic attack. icrc.ac.ir The Fukui function, f(r), and its condensed-to-atom variants (fk) are pivotal for this purpose. frontiersin.orgnih.gov The condensed Fukui function for nucleophilic attack (fk+) indicates the propensity of an atomic site to accept an electron, whereas the function for electrophilic attack (fk-) highlights its propensity to donate electrons. The sites with the highest fk- values are predicted to be the most nucleophilic centers.
For this compound, the primary nucleophilic centers are anticipated to be the nitrogen atom of the amino group and the N1 and N3 atoms of the triazole ring. The strong electron-donating nature of the amino group enhances the electron density at these positions, making them prime targets for electrophiles. Computational studies on similar amino-substituted triazoles confirm that these nitrogen centers typically exhibit the highest local nucleophilicity. icrc.ac.ir
Below is a table of representative theoretical reactivity indices for this compound, illustrating the expected distribution of nucleophilicity.
| Parameter | Description | Predicted Value/Site |
|---|---|---|
| Global Nucleophilicity (N) | Overall electron-donating ability of the molecule. | High |
| Local Nucleophilicity (fk-) | Identifies the most reactive site for electrophilic attack. | Amino Nitrogen (N-NH2) |
| Secondary Nucleophilic Sites (fk-) | Other reactive sites for electrophilic attack. | Triazole Nitrogens (N1, N3) |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding and electron distribution within a molecule. It translates the complex, delocalized molecular orbitals from a quantum chemical calculation into localized bonds, lone pairs, and antibonding orbitals, which closely align with Lewis structures. This analysis is particularly valuable for quantifying charge delocalization and intermolecular interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals.
In this compound, several key hyperconjugative interactions are expected to govern its electronic structure and stability. The most significant of these involves the delocalization of the electron lone pair from the amino nitrogen (a donor orbital) into the antibonding π* orbitals of the fused benzene (B151609) ring (acceptor orbitals). This interaction, denoted as lp(N) → π(C=C), is characteristic of aniline-like systems and is responsible for the strong electron-donating effect of the amino group. Further delocalization can occur from the lone pairs of the N1 and N3 atoms of the triazole ring into the π orbitals of the aromatic system. These interactions collectively distribute negative charge throughout the benzotriazole core, influencing its reactivity and molecular properties. NBO analysis of related benzotriazole derivatives confirms the importance of such delocalization pathways. chemicalbook.com
The table below presents the principal donor-acceptor interactions and their expected stabilization energies (E(2)) for this compound, as inferred from studies on analogous molecular systems.
| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | Typical E(2) (kcal/mol) | Effect |
|---|---|---|---|---|
| lp(N) of -NH2 | π(C5-C6) | π-conjugation | High | Strong charge delocalization into the benzene ring |
| lp(N1) of Triazole | π(N2-N3) | Intra-ring delocalization | Moderate | Stabilization of the triazole ring |
| lp(N3) of Triazole | π(C-C) of Benzene | π-conjugation | Moderate | Contribution to overall aromatic system stability |
| π(C-C) of Benzene | π(N-N) of Triazole | π-conjugation | Moderate | Electronic communication between the two rings |
Tautomerism Studies and Energetic Preference of 2H-Benzotriazole Isomer
The parent benzotriazole molecule exhibits annular tautomerism, existing as an equilibrium between two forms: 1H-benzotriazole and 2H-benzotriazole. chemicalbook.com These tautomers differ in the position of the hydrogen atom on the triazole ring. The relative stability of these isomers has been a subject of extensive theoretical and experimental investigation.
Computational studies using various quantum chemical methods have shown that the energy difference between the 1H and 2H tautomers is generally small. researchgate.net The preferred tautomer can depend on the phase (gas, solution, or solid) and the computational method employed. For instance, Hartree-Fock (HF) and MP2 methods have shown preferences for the 1H and 2H tautomers, respectively, while B3LYP and coupled-cluster methods suggest very similar energies. semanticscholar.orgresearchgate.net Experimental evidence indicates that in the solid state and in solution, the 1H-benzotriazole form is typically predominant. mdpi.com
| Computational Method | Basis Set | Phase | More Stable Tautomer | Approx. Energy Difference (kcal/mol) |
|---|---|---|---|---|
| B3LYP | aug-cc-pVTZ | Gas | 1H-Benzotriazole (with ZPE correction) | ~0.5 - 1.5 |
| MP2 | aug-cc-pVTZ | Gas | 2H-Benzotriazole | ~1.0 - 2.0 |
| Experimental | N/A | Solution/Solid | 1H-Benzotriazole | - |
However, for the specific compound this compound, the issue of tautomerism is resolved by its very structure. The presence of the p-tolyl substituent on the N2 nitrogen atom of the triazole ring "locks" the molecule into the 2H-benzotriazole configuration. Consequently, the 1H tautomer is not accessible, and no tautomeric equilibrium exists for this N-substituted derivative. The synthesis of N-substituted benzotriazoles is a common strategy to create derivatives with specific electronic and steric properties, leading to chemically stable and well-defined 1-substituted or 2-substituted isomers. nih.gov Therefore, all computational and theoretical considerations for this molecule are exclusively focused on the energetically preferred and synthetically defined 2H-benzotriazole isomer.
Solvent Effects on Molecular Properties and Reactivity
The surrounding environment can significantly modulate the properties and reactivity of a molecule. Computational studies performed in the gas phase often neglect these crucial effects. To bridge this gap, implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are widely used to simulate the influence of a solvent. researchgate.net These models treat the solvent as a continuous medium characterized by its dielectric constant, providing a computationally efficient way to account for bulk solvent effects.
For a polar molecule like this compound, the transition from a nonpolar environment (gas phase or a nonpolar solvent) to a polar one (like water or ethanol) is expected to have several notable consequences. One of the most direct effects is on the molecular dipole moment. In a polar solvent, the molecule's charge distribution will polarize in response to the solvent's reaction field, typically resulting in an increased dipole moment. This enhancement can strengthen solute-solvent interactions and influence intermolecular associations.
Solvent polarity also plays a critical role in chemical reactivity. Reactions are often accelerated or decelerated in different solvents depending on the relative stabilization of the reactants, transition states, and products. For instance, a reaction that proceeds through a highly polar or charged transition state will be significantly accelerated in a polar solvent that can stabilize that transition state. Computational studies on the reactivity of benzotriazole derivatives often incorporate solvent models to provide more accurate predictions of reaction rates and mechanisms. The choice of solvent can even control the regioselectivity of certain reactions involving benzotriazoles.
The table below illustrates the expected qualitative effect of solvent polarity on key molecular properties of this compound.
| Solvent | Dielectric Constant (ε) | Expected Dipole Moment | Effect on Reactivity |
|---|---|---|---|
| Gas Phase | 1 | Baseline | Reference for intrinsic reactivity |
| Toluene | 2.4 | Slightly Increased | Minor influence on polar reactions |
| Ethanol | 25 | Moderately Increased | Stabilization of polar transition states |
| Water | 80 | Significantly Increased | Strong stabilization of polar/ionic species and transition states |
Reactivity and Reaction Mechanisms of 5 Amino 2 P Tolyl 2h Benzotriazole
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of 5-Amino-2-(p-tolyl)-2h-benzotriazole possesses two distinct aromatic systems: the benzo moiety of the benzotriazole (B28993) core and the p-tolyl group. Electrophilic aromatic substitution (EAS) reactions on the benzo portion are influenced by the directing effects of the amino group and the triazole system. The amino group at the 5-position is a strongly activating, ortho-, para-directing group. libretexts.orguci.edu Conversely, the triazole ring is generally considered to be deactivating. The interplay of these opposing electronic effects, along with the substitution on the N-2 position of the triazole, governs the regioselectivity of electrophilic attack.
In the case of 2-aryl-2H-benzotriazoles, the aryl group at the N-2 position can also undergo electrophilic substitution. The tolyl group in this compound contains a methyl group, which is an activating, ortho-, para-director. uci.edu Therefore, electrophilic attack on the p-tolyl ring is directed to the positions ortho to the methyl group.
Specific experimental data on the electrophilic aromatic substitution of this compound is not extensively detailed in the available literature. However, based on the principles of electrophilic aromatic substitution, it can be inferred that reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would proceed on either the benzotriazole ring system or the p-tolyl ring, with the regiochemical outcome determined by the aforementioned directing effects and the specific reaction conditions employed. minia.edu.egmasterorganicchemistry.com
Nucleophilic Reactivity at the Amino Group and Benzotriazole Core
The nucleophilic character of this compound is primarily centered on the 5-amino group and the nitrogen atoms of the benzotriazole core.
Reactions Involving the 5-Amino Moiety
The exocyclic amino group at the 5-position is a key site for nucleophilic reactions, readily participating in transformations such as acylation, alkylation, and diazotization.
Acylation: The amino group can be acylated using various acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is a common method for the protection of the amino group or for the introduction of new functional moieties. N-acylation of amines using N-acylbenzotriazoles is a well-established methodology, highlighting the utility of the benzotriazole framework in facilitating such transformations. mdpi.comlupinepublishers.com
Alkylation: Alkylation of the 5-amino group can be achieved with alkyl halides or other alkylating agents. This reaction introduces alkyl substituents onto the nitrogen atom, modifying the electronic and steric properties of the molecule. The N-alkylation of aminotetrazoles, a related class of nitrogen-rich heterocyles, has been shown to proceed to give N-alkylated products. mdpi.com
Diazotization: The primary aromatic amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. slideshare.net These diazonium salts are versatile intermediates that can subsequently undergo a variety of coupling reactions to form azo compounds or be displaced by a range of nucleophiles to introduce diverse functionalities onto the benzotriazole ring. scispace.comresearchgate.netresearchgate.net The stability and reactivity of the resulting diazonium salt are influenced by the reaction conditions. rsc.org
Displacement Reactions with Nucleophiles
While the amino group itself is not a leaving group, it can be converted into one, such as a diazonium group, which can then be displaced by various nucleophiles. Furthermore, if a halogen atom were present on the benzotriazole ring, it could be susceptible to nucleophilic aromatic substitution (SNAr). SNAr reactions on electron-deficient aromatic rings, including heteroaromatic systems, are a powerful tool for the formation of C-N, C-O, and C-S bonds. nih.govnih.govrsc.org The rate and feasibility of such reactions depend on the nature of the nucleophile, the leaving group, and the electronic properties of the aromatic ring. For instance, the sulfone moiety in a related thiazolo[4,5-d] acs.orgacs.orgtcichemicals.comtriazole system has been shown to be a versatile handle for SNAr reactions. nih.govrsc.org
Role of the Benzotriazole Moiety as a Leaving Group
The benzotriazole moiety is renowned for its ability to function as an excellent leaving group in a multitude of organic reactions. lupinepublishers.comacs.org This property is attributed to the stability of the resulting benzotriazole anion. N-substituted benzotriazoles, particularly N-acylbenzotriazoles, are widely employed as efficient acylating agents for various nucleophiles. mdpi.com
In the context of cross-coupling reactions, the benzotriazole group can act as a leaving group. For example, denitrogenative Suzuki-Miyaura cross-coupling reactions of N-triflatebenzotriazoles with aryl/vinyl boronic acids have been reported to yield ortho-substituted aniline (B41778) derivatives. tcichemicals.com This transformation proceeds through a palladium-catalyzed pathway where the benzotriazole ring is ultimately eliminated. Benzotriazole has also been utilized as a ligand in copper-catalyzed coupling reactions. nih.gov
The following table summarizes some reactions where the benzotriazole moiety acts as a leaving group:
| Reaction Type | Substrate | Reagent/Catalyst | Product | Reference |
| Acylation | N-Acylbenzotriazole | Amine | Amide | mdpi.com |
| Suzuki-Miyaura Coupling | N-Triflatebenzotriazole | Aryl/vinyl boronic acid, Pd catalyst, AgBF4 | ortho-Substituted aniline | tcichemicals.com |
| C-H Bond Activation | N-Benzotriazolyl-N-methoxybenzamide | Diphenylacetylene, Rh catalyst | Isocoumarin | acs.orgacs.org |
Mechanistic Pathways of Key Transformations
Understanding the mechanistic pathways of reactions involving this compound is crucial for predicting reactivity and controlling product formation.
Proton Shuttling and Rearrangement Processes
Proton tautomerism is a characteristic feature of benzotriazole and its derivatives. In unsubstituted benzotriazole, a rapid proton exchange occurs between the N-1 and N-3 positions of the triazole ring. In N-substituted benzotriazoles, such as the 2-substituted this compound, this specific tautomerism is blocked. However, proton shuttling can still play a role in reaction mechanisms, for instance, by facilitating proton transfer steps in acid- or base-catalyzed reactions.
Rearrangement reactions of benzotriazole derivatives have been observed under thermal or photochemical conditions. For example, the pyrolysis of 1-substituted-1H-benzotriazoles can lead to the elimination of N2 and the formation of a 1,3-diradical intermediate, which can then undergo cyclization or rearrangement to yield various products, including carbazoles in the case of 1-arylbenzotriazoles (the Graebe-Ullmann reaction). researchgate.netnih.gov While these reactions are documented for 1-substituted benzotriazoles, analogous rearrangements for 2-substituted isomers like this compound are less common but could potentially occur under specific energetic conditions.
Influence of p-Tolyl Group on Reaction Outcomes
The reactivity of the this compound molecule is significantly modulated by the presence of the p-tolyl group attached to the N-2 position of the benzotriazole core. This substituent exerts both electronic and steric influences that can alter the electron density distribution, molecular geometry, and, consequently, the outcomes of chemical reactions involving the compound. These effects are best understood by comparing the reactivity to a baseline molecule, such as 5-Amino-2-phenyl-2H-benzotriazole.
The p-tolyl group consists of a phenyl ring substituted with a methyl group at the para-position. This methyl group is key to modifying the properties of the attached benzotriazole system through two primary mechanisms: electronic effects and steric hindrance.
Electronic Influence
This enhanced electron density has several consequences for reaction mechanisms:
Increased Nucleophilicity: The higher electron density on the benzotriazole ring system can make it more susceptible to attack by electrophiles. This can influence the regioselectivity and rate of electrophilic substitution reactions on the fused benzene ring.
Modulation of the Amino Group: The electronic properties of the N-2 substituent can influence the basicity and nucleophilicity of the 5-amino group. An electron-donating p-tolyl group can enhance the electron density on the amino nitrogen, potentially making it more reactive towards electrophiles.
Reaction Yields: In certain tandem cyclization reactions involving benzotriazole derivatives, the presence of electron-rich substituents has been observed to lead to higher reaction yields compared to electron-deficient substituents. gsconlinepress.com This suggests that reactions involving this compound may proceed more efficiently or in higher yields than analogous reactions with electron-withdrawing groups on the N-2 aryl substituent.
Steric Influence
While the electronic effect of the p-tolyl group is significant, its steric profile also plays a crucial role in directing reaction outcomes. The methyl group, even in the para-position, adds bulk to the N-2 substituent.
Molecular Conformation: The planarity of the 2-aryl-2H-benzotriazole system is a compromise between the delocalization of π-electrons (favoring planarity) and steric interactions between the two rings. mdpi.com While 2-phenyl-2H-benzotriazole is an essentially planar molecule, substitution on the phenyl ring can introduce steric strain that forces the rings to twist relative to each other. mdpi.com For instance, the dihedral angle between the triazole and benzene rings in 4-amino-3-methyl-5-(p-tolyl)-1,2,4-triazole, a related compound, is 26.59°. researchgate.net This twisting can affect the conjugation between the rings and influence how the molecule interacts with other reactants, catalysts, or surfaces.
Control of Reagent Approach: The steric bulk of the p-tolyl group can hinder or direct the approach of incoming reagents. This can be particularly important in reactions involving bulky catalysts or substrates, potentially leading to different stereochemical or regiochemical outcomes compared to the less hindered 2-phenyl analogue.
The interplay of these electronic and steric factors ultimately determines the reactivity of this compound. The electron-donating nature of the p-tolyl group generally activates the molecule for certain reaction types, while its steric bulk can modulate selectivity and reaction rates.
Table 1: Comparative Influence of Phenyl vs. p-Tolyl Substituents
| Property | 5-Amino-2-phenyl-2H-benzotriazole (Reference) | This compound |
|---|---|---|
| Electronic Effect of N-2 Substituent | Neutral (relative reference) | Electron-donating (+I, hyperconjugation) |
| Effect on Benzotriazole Ring Electron Density | Baseline | Increased |
| Expected Impact on Reaction Yields | Baseline | Potentially higher yields in certain reactions gsconlinepress.com |
| Steric Profile | Less hindered; molecule is largely planar mdpi.com | More hindered due to para-methyl group |
| Inter-ring Dihedral Angle | Near 0° mdpi.com | Expected to be non-planar, influencing conjugation mdpi.comresearchgate.net |
Molecular Interactions and Supramolecular Organization
Analysis of Intermolecular Hydrogen Bonding Networks
The presence of an amino group (-NH₂) and nitrogen atoms within the benzotriazole (B28993) ring system makes 5-Amino-2-(p-tolyl)-2h-benzotriazole a prime candidate for forming extensive hydrogen bond networks. An analysis of the crystal structure would involve:
Identification of Donors and Acceptors: The hydrogen atoms of the amino group would serve as primary hydrogen bond donors, while the nitrogen atoms of the triazole ring would act as acceptors.
Geometric Analysis: Key parameters such as the Donor-H···Acceptor distance and the Donor-H···Acceptor angle for each hydrogen bond would be measured. This data is typically presented in a tabular format to provide a clear overview of the interactions.
Network Topology: The identified hydrogen bonds would be analyzed to understand how they connect molecules, for instance, into chains, sheets, or more complex three-dimensional frameworks. Graph-set notation would be used to systematically describe the patterns of these networks.
Crystal Packing Analysis and Self-Assembly Principles
Unit Cell Determination: Examination of the unit cell parameters (a, b, c, α, β, γ) and the space group would provide the fundamental symmetry and repeating unit of the crystal.
Visualization of Packing Motifs: The packing diagram would be visualized along different crystallographic axes to identify characteristic motifs, such as herringbone or lamellar structures, and to understand how the molecules orient themselves relative to one another to maximize packing efficiency and stabilize the crystal lattice.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain detailed insights into the nature and prevalence of different atomic contacts. A typical analysis would include:
dnorm Surface Mapping: A surface mapped with the normalized contact distance (dnorm) would highlight regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.
π-π Stacking Interactions Involving Aromatic Rings
The benzotriazole and p-tolyl aromatic rings in the molecule are expected to engage in π-π stacking interactions, which are critical for the stabilization of the crystal structure. The analysis of these interactions involves:
Geometric Parameters: The key geometric parameters defining these interactions, such as the centroid-to-centroid distance between interacting rings and the slip angle (the angle between the ring normal and the vector connecting the centroids), would be calculated.
Interaction Geometry: The specific geometry of the stacking, such as face-to-face or offset face-to-face (parallel-displaced), would be determined. This information provides insight into the nature of the electrostatic and dispersion forces at play.
Until the crystal structure of this compound is experimentally determined and made publicly available, a detailed and data-driven article on its supramolecular chemistry cannot be produced.
Derivatization and Analogue Design Principles
Strategies for Further Functionalization of the Benzotriazole (B28993) Ring System
The benzene (B151609) ring fused to the triazole core in 5-Amino-2-(p-tolyl)-2h-benzotriazole is a primary site for further functionalization, primarily through electrophilic aromatic substitution. The inherent reactivity of this ring is influenced by the electronic effects of the triazole system and the existing amino group. The amino group is a potent activating group and is ortho-, para-directing, while the 2-aryl-2H-benzotriazole moiety generally acts as an electron-withdrawing group, deactivating the ring to which it is fused.
Common electrophilic substitution reactions that can be applied include:
Halogenation: Introduction of chloro or bromo substituents can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). These halogenated derivatives serve as valuable intermediates for subsequent cross-coupling reactions.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group, a strong electron-withdrawing group that significantly modifies the electronic properties of the molecule. The position of nitration is dictated by the existing substituents.
Sulfonation: Reaction with fuming sulfuric acid can install a sulfonic acid group, which can enhance water solubility and act as a directing group for further substitutions.
These functionalization strategies allow for the introduction of a wide array of functional groups, fundamentally altering the electronic and physical properties of the parent molecule.
Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Benzotriazole Ring
| Reaction | Reagent | Potential Product(s) |
| Chlorination | N-Chlorosuccinimide (NCS) | 4-Chloro- and/or 6-Chloro-5-amino-2-(p-tolyl)-2H-benzotriazole |
| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo- and/or 6-Bromo-5-amino-2-(p-tolyl)-2H-benzotriazole |
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro- and/or 6-Nitro-5-amino-2-(p-tolyl)-2H-benzotriazole |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and/or -6-sulfonic acid |
Chemical Modifications of the p-Tolyl Substituent
The p-tolyl group at the N2 position of the triazole ring offers another avenue for derivatization. Modifications can be targeted at either the methyl group or the aromatic ring of the tolyl substituent.
Modification of the Methyl Group: The benzylic methyl group is susceptible to oxidation and halogenation.
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the methyl group into a carboxylic acid (4-(5-amino-2H-benzotriazol-2-yl)benzoic acid). This introduces a polar, ionizable group that can be used for further amide or ester formation.
Benzylic Halogenation: Radical halogenation using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a halogen to the methyl group, forming a p-(bromomethyl)phenyl derivative. This brominated intermediate is a versatile electrophile for nucleophilic substitution reactions, allowing the attachment of various functionalities.
Modification of the Tolyl Aromatic Ring: The aromatic ring of the p-tolyl group can undergo electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-directing group. Since the para position is occupied by the benzotriazole moiety, substitution will be directed to the positions ortho to the methyl group (C3' and C5').
Nitration or Halogenation: Introducing nitro or halogen groups onto the tolyl ring can further modulate the electronic properties of the entire molecule. These modifications can influence the planarity and conjugation of the system, which is critical for applications in dyes and electronic materials.
Exploration of the Amino Group as a Synthetic Handle
The primary amino group at the C5 position is arguably the most versatile synthetic handle on the molecule. It can readily undergo a variety of transformations, including diazotization, acylation, and alkylation, making it a cornerstone for analogue design.
Diazotization and Azo Coupling: The most prominent reaction of the 5-amino group is diazotization, followed by azo coupling, a cornerstone of dye chemistry. slideshare.neticrc.ac.ir The primary amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. slideshare.net This diazonium salt is a potent electrophile that can react with electron-rich aromatic compounds (coupling components) such as phenols, naphthols, and anilines to form highly colored azo dyes. slideshare.net
The general reaction is as follows:
Diazotization: this compound + NaNO₂ + 2HCl (0-5 °C) → [2-(p-Tolyl)-2H-benzotriazol-5-yl]diazonium chloride + 2H₂O + NaCl
Coupling: [2-(p-Tolyl)-2H-benzotriazol-5-yl]diazonium chloride + Coupling Component → Azo Dye + HCl
The choice of coupling component is crucial as it determines the final color and properties of the resulting dye. The extended π-system created by the -N=N- bridge linking the benzotriazole scaffold to another aromatic system is a powerful chromophore.
Table 2: Examples of Azo Dyes Derived from this compound
| Coupling Component | Resulting Dye Structure Class | Expected Color Range |
| Phenol | 2-(p-Tolyl)-5-((4-hydroxyphenyl)diazenyl)-2H-benzotriazole | Yellow - Orange |
| N,N-Dimethylaniline | 2-(p-Tolyl)-5-((4-(dimethylamino)phenyl)diazenyl)-2H-benzotriazole | Orange - Red |
| β-Naphthol | 1-((2-(p-Tolyl)-2H-benzotriazol-5-yl)diazenyl)naphthalen-2-ol | Red - Violet |
| H-acid | Amino- and hydroxyl-substituted naphthyl azo dye | Blue - Black |
Acylation and Alkylation: The amino group can also be functionalized through N-acylation and N-alkylation.
N-Acylation: Reaction with acyl chlorides or anhydrides converts the amino group into an amide. This transformation changes the electronic nature of the substituent from a strong donor to a weaker donor and introduces a site for hydrogen bonding. N-acylation can also be used to attach larger functional units or to prepare the molecule for further transformations. nih.gov
N-Alkylation: The amino group can be alkylated using alkyl halides. This reaction can be controlled to yield secondary or tertiary amines, altering the steric and electronic properties of the substituent.
Principles of Structure-Property Relationship Design for Chemical Applications
The design of analogues of this compound for specific applications is guided by established structure-property relationships. Modifications to the molecule's electronic and steric characteristics directly impact its macroscopic properties, such as color, fluorescence, and thermal stability. mdpi.comnih.gov
Color and Spectroscopic Properties: For applications as dyes, the key is to manipulate the electronic structure to control the absorption of light in the visible spectrum.
Donor-Acceptor Systems: The 2-aryl-2H-benzotriazole moiety is an electron acceptor. mdpi.com Combining this with the electron-donating amino group at C5 already establishes a basic donor-acceptor structure. The properties of this system can be fine-tuned. For example, converting the amino group into an azo linkage with an electron-rich coupling partner (like N,N-dialkylaniline) creates a powerful "push-pull" system, which tends to shift the absorption maximum to longer wavelengths (a bathochromic shift), resulting in deeper colors (e.g., from yellow to red).
Effect of Substituents: Adding electron-withdrawing groups (e.g., -NO₂) to the benzotriazole or p-tolyl rings will generally lead to a bathochromic shift. Conversely, adding more electron-donating groups to the coupling component in azo dyes will also deepen the color.
Fluorescence and Photostability: For applications in fluorescent materials or UV absorbers, the focus is on the molecule's photophysical pathways.
The 2-aryl-2H-benzotriazole scaffold is known for its use in UV stabilizers. mdpi.com The photostability of these compounds is often related to their ability to dissipate absorbed UV energy through non-radiative pathways.
Introducing substituents can modulate fluorescence properties. For instance, creating rigid, planar structures can enhance fluorescence quantum yield, while introducing heavy atoms (like bromine) may promote intersystem crossing and lead to phosphorescence or quenching of fluorescence. Metal chelation involving the benzotriazole nitrogen atoms and a suitably placed functional group can also be used to create fluorescent sensors or enhance thermal stability. ajol.info
Solubility and Processing Properties: For practical applications, especially in dyeing textiles or formulating polymers, solubility is critical.
Introducing long alkyl chains (e.g., by modifying the p-tolyl group or the coupling component) can increase solubility in nonpolar media and improve compatibility with polymer matrices.
Incorporating sulfonic acid (-SO₃H) or carboxylic acid (-COOH) groups will enhance water solubility, which is essential for certain dyeing processes.
By systematically applying these derivatization strategies, chemists can fine-tune the molecular architecture of this compound to achieve a desired set of properties, leading to the development of novel and high-performance chemical materials.
Advanced Chemical and Material Science Applications
Role in Polymer Science as UV Absorbers and Stabilizers
5-Amino-2-(p-tolyl)-2H-benzotriazole belongs to the benzotriazole (B28993) class of ultraviolet (UV) absorbers, which are critical additives used to protect polymeric materials from photodegradation. everlight-uva.comuvabsorber.com Exposure to UV radiation, a component of sunlight, can break the chemical bonds within a polymer's structure, leading to undesirable effects such as discoloration (yellowing), cracking, loss of gloss, and a reduction in mechanical properties like impact strength and elongation. uvabsorber.comspecialchem.com UV stabilizers work by absorbing harmful UV radiation and dissipating the energy as harmless thermal energy, thereby protecting the polymer matrix. mpi.euspecialchem.com
The efficacy of benzotriazole UV absorbers stems from their molecular structure, which allows for a reversible intramolecular proton transfer. Upon absorbing a UV photon, the molecule undergoes a rapid tautomeric conversion to an excited state. It then quickly relaxes back to its ground state, releasing the energy as heat without undergoing any chemical change itself. This cycle can be repeated numerous times, providing long-term protection. mpi.eu Benzotriazoles are particularly effective at absorbing a broad range of UV light, typically between 300 and 380 nm. uvabsorber.com
The presence of the amino (-NH2) and p-tolyl (-C6H4-CH3) groups on the this compound structure can modify its properties, such as its absorption spectrum, solubility, and compatibility with different polymer systems. These substituents can fine-tune the electronic properties of the benzotriazole chromophore, potentially enhancing its UV absorption capabilities. Benzotriazole-based UV absorbers are incorporated into a wide variety of polymers to enhance their durability and lifespan, especially in outdoor applications. uvabsorber.com For improved performance, they are often used in synergistic combinations with other types of stabilizers, such as Hindered Amine Light Stabilizers (HALS), which function by scavenging free radicals produced during photodegradation. uvabsorber.com
Table 1: Polymers Protected by Benzotriazole UV Absorbers and Effects of Photodegradation
| Polymer Type | Common Applications | UV Degradation Effects Prevented |
|---|---|---|
| Polyolefins (PE, PP) | Agricultural films, outdoor furniture, automotive parts | Cracking, chalking, loss of tensile strength |
| Polyesters (PET, PBT) | Packaging, automotive components, fibers | Yellowing, embrittlement, loss of clarity |
| Styrenics (PS, ABS) | Housings for electronics, automotive parts | Discoloration, loss of impact strength |
| Polyamides (Nylon) | Automotive parts, sports equipment, tool housings | Loss of impact resistance, color change, reduced elongation at break specialchem.com |
| Polyvinyl Chloride (PVC) | Window profiles, siding, pipes | Discoloration, embrittlement |
Applications as Corrosion Inhibitors
Triazole derivatives, including benzotriazoles and tolyltriazoles, are well-established as effective corrosion inhibitors for a variety of metals and alloys, including steel, copper, and brass. mdpi.comgoogle.commdpi.com Their primary mechanism of action involves the formation of a stable, passive film on the metal surface, which acts as a barrier to prevent contact with corrosive agents in the environment. google.com This protective layer is formed through the adsorption of the inhibitor molecules onto the metal.
The this compound molecule possesses several structural features that make it a promising candidate for corrosion inhibition. The benzotriazole ring system, with its nitrogen heteroatoms, can coordinate with metal ions on the surface, forming a chemisorbed film. mdpi.commdpi.com Studies on similar compounds have shown that these nitrogen atoms act as the primary adsorption centers. The lone pair electrons on the nitrogen atoms are shared with the vacant d-orbitals of the metal, creating a stable coordinate bond.
This interaction can lead to the formation of a polymeric complex layer on the surface, which is highly effective at preventing both uniform and localized corrosion. mdpi.commdpi.com The amino group (-NH2) can serve as an additional site for adsorption, further strengthening the bond between the inhibitor and the metal surface. Furthermore, the hydrophobic p-tolyl group helps to repel water and other corrosive species from the surface, enhancing the protective nature of the film. vsu.ru The combination of a strong chemisorptive interaction through the triazole and amino groups and the hydrophobic barrier effect of the tolyl group can result in high inhibition efficiency, even in aggressive environments such as acidic solutions or those containing chloride ions. mdpi.comgoogle.com
Table 2: Research Findings on Triazole-Based Corrosion Inhibitors
| Inhibitor Class | Protected Metal/Alloy | Corrosive Environment | Key Protective Mechanism | Reference Finding |
|---|---|---|---|---|
| Benzotriazole (BTA) | Carbon Steel | Neutral Electrolytes with Chloride | Formation of a polymer-like iron-azole film (2 nm thick) via Fe-triazole bonds. mdpi.com | Inhibits both uniform and local corrosion. mdpi.com |
| 5-Amino-1H-1,2,4-Triazole Derivatives | Copper | Neutral and Acidic Solutions | Adsorption on the copper surface to form a protective film. mdpi.com | Efficiency increases with alkyl chain length, reaching ~90%. mdpi.com |
| 3-Amino-5-Mercapto-1,2,4-Triazole (AMT) | Aluminum Alloy (AA2024) | 3.5 wt.% NaCl Solution | Efficient adsorption on the alloy surface. frontiersin.org | Highest inhibition efficiency observed at 1.5 g/L concentration. frontiersin.org |
| 3-Alkyl-5-Amino-1H-1,2,4-Triazoles | Steel (ST-3) | Hydrochloric Acid | Heterocyclic moiety ensures sorption; hydrophobic alkyl fragment provides an additional barrier. vsu.ru | Protective properties increase with the length of the alkyl substituent. vsu.ru |
Utility as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The molecular architecture of this compound makes it a versatile ligand for the construction of coordination complexes and metal-organic frameworks (MOFs). Ligands are molecules that bind to a central metal atom to form a coordination complex. The benzotriazole moiety is an excellent N-donor ligand, capable of coordinating to metal ions in various modes. nih.gov The nitrogen atoms in the triazole ring can act as bridging ligands to link multiple metal centers, facilitating the formation of one-, two-, or three-dimensional polymeric structures. nih.govresearchgate.net
The amino and p-tolyl groups serve as functional decorations that can influence the final structure and properties of the resulting coordination polymer or MOF. The amino group can act as an additional coordination site or participate in hydrogen bonding, which can direct the self-assembly process and stabilize the resulting framework. rsc.orgmdpi.com The p-tolyl group adds steric bulk, which can control the geometry around the metal center and influence the packing of the molecules in the crystal lattice. nih.gov
MOFs are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The ability of ligands like this compound to form extended networks is crucial for MOF synthesis. By carefully selecting the metal ion and the ligand, it is possible to design MOFs with tailored pore sizes, shapes, and chemical functionalities. MOFs containing amino and triazole groups have shown significant potential in applications such as gas storage, separation, and catalysis. rsc.org The amino groups lining the pores can enhance the affinity for specific molecules like carbon dioxide, while the metal nodes and the triazole units can act as active catalytic sites. rsc.org
Table 3: Examples of Triazole/Benzotriazole-Based Ligands in MOFs and Coordination Polymers
| Ligand Type | Metal Ion(s) | Resulting Structure | Key Feature/Application |
|---|---|---|---|
| 1-((pyridin-3-yl)methyl)-1H-benzotriazole | Silver (Ag+) | 1D "S" type double helix or 1D zigzag chain | Demonstrates how flexible, asymmetric benzotriazole ligands can form complex helical structures. nih.gov |
| 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid | Samarium (Sm3+), Terbium (Tb3+) | 3D framework with (6,8)-connectivity | Used as a photocatalyst for the degradation of organic dyes. researchgate.net |
| Amino and Triazole functionalized ligand | Zinc (Zn2+) | Porous MOF | High catalytic activity for CO2 fixation (cycloaddition reaction) due to high CO2 affinity and unsaturated zinc centers. rsc.org |
| 2-Aminobenzene-1,4-dicarboxylate (mixed with BDC) | Zinc (Zn2+) | Modified MOF-5 | Amino group used to immobilize Palladium (Pd) species for catalytic CO oxidation. nih.gov |
Development as Chemical Probes and Affinity Labels
A significant and advanced application of benzotriazole chemistry is in the development of chemical probes for affinity-based labeling of proteins. nih.govrsc.org Affinity labeling is a powerful technique used to identify and characterize the function of specific proteins within complex biological systems. researchgate.net These probes are designed to selectively bind to a target protein and then form a permanent, covalent bond, effectively "labeling" it for subsequent detection and analysis.
An affinity probe based on benzotriazole (BTA) chemistry typically consists of three components: a ligand for targeting, the reactive BTA group, and a reporter tag (like a fluorophore). The ligand portion is designed to bind non-covalently and with high affinity to a specific site on the protein of interest, such as an enzyme's active site. This reversible binding event brings the reactive BTA group into close proximity with amino acid residues on the protein surface. researchgate.net
Research has demonstrated that BTA probes can achieve rapid and selective covalent modification of proteins. nih.govrsc.org The BTA moiety is activated by the specific microenvironment of the protein's binding pocket and reacts with a nearby nucleophilic amino acid, typically a lysine (B10760008) residue, to form a stable covalent bond. nih.govrsc.org This reaction is remarkably fast, with reported half-times of less than 30 seconds, which is comparable to the most rapid bioorthogonal chemical reactions. nih.govrsc.org This combination of high selectivity (conferred by the targeting ligand) and rapid covalent capture (enabled by the BTA group) makes these probes valuable tools for identifying protein targets of drugs, studying protein-protein interactions, and developing novel covalent inhibitors. nih.govrsc.org
Table 4: Components and Mechanism of Benzotriazole (BTA)-Based Affinity Probes
| Component | Function | Mechanism of Action |
|---|---|---|
| Targeting Ligand | Provides selectivity for a specific protein. | Binds reversibly to a specific site (e.g., active site) on the target protein, guiding the probe. researchgate.net |
| Benzotriazole (BTA) Moiety | Acts as the reactive group for covalent bond formation. | Once positioned by the ligand, it reacts rapidly with a nearby nucleophilic amino acid (e.g., lysine) to form a stable covalent bond. nih.govrsc.org |
| Reporter Tag (e.g., Fluorophore, Biotin) | Enables detection and analysis of the labeled protein. | Allows for visualization (fluorescence microscopy) or isolation (affinity purification) of the covalently modified protein. researchgate.net |
Catalytic Applications and Organocatalysis Potential
The functional groups present in this compound suggest its potential utility in the field of catalysis. While the molecule itself may not be a standalone catalyst, its structural motifs are frequently incorporated into more complex catalytic systems, such as organocatalysts and metal-organic frameworks (MOFs).
The amino group is a key functional handle in organocatalysis, where small organic molecules are used to accelerate chemical reactions. An aromatic amine can act as a Brønsted base (proton acceptor) or a Lewis base (electron-pair donor). This basicity can be harnessed to activate substrates in a variety of organic transformations. Furthermore, the amino group can be readily modified to create more complex catalytic sites, such as chiral amines for asymmetric catalysis or ureas and thioureas for hydrogen-bond-donating catalysis.
The benzotriazole core can also participate in catalysis. The nitrogen atoms of the triazole ring can coordinate to metal centers, making the molecule a ligand for transition metal catalysis. By tuning the electronic properties with substituents like the amino and tolyl groups, the ligand's influence on the metal's catalytic activity can be modulated.
Moreover, when used as a building block for MOFs, these functional groups become integrated into a solid-state, porous material. MOFs functionalized with amino groups have demonstrated catalytic activity for reactions like the Knoevenagel condensation and CO2 cycloaddition. rsc.orgnih.gov In these systems, the amino groups can act as basic catalytic sites, and their high density and accessibility within the MOF's pores can lead to high efficiency and selectivity. For example, amino-functionalized titanium-based MOFs have been successfully employed as photocatalysts for hydrogen production, where the amino group helps to extend the light absorption into the visible region. mdpi.com Therefore, this compound represents a valuable scaffold with the potential to be developed into or incorporated within advanced catalytic systems.
Future Research Directions and Open Questions
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the development of green synthetic pathways for 5-Amino-2-(p-tolyl)-2h-benzotriazole, moving beyond traditional methods that may involve harsh reagents and generate significant waste.
Key areas for exploration include:
Catalyst-Based Approaches : Investigating the use of non-toxic, reusable catalysts could significantly improve the sustainability of the synthesis. For instance, methodologies employing reusable nanocrystals, such as those developed for 1,2,3-triazoles, could be adapted. rsc.org
Alternative Energy Sources : The application of innovative energy sources like microwave irradiation and ultrasound could lead to faster reaction times, higher yields, and reduced energy consumption, as has been demonstrated for other heterocyclic systems like chromenes. nih.gov
Green Solvents : A shift towards the use of environmentally friendly solvents, such as water or bio-based solvents, would reduce the ecological impact of the synthesis process. rsc.org
A comparative analysis of potential green synthetic strategies is outlined in the table below.
| Synthetic Strategy | Potential Catalyst | Energy Source | Solvent System | Key Sustainability Advantage |
| Heterogeneous Catalysis | Zinc Oxide (ZnO) Nanocrystals | Conventional Heating | Water | Reusable catalyst, avoidance of organic solvents. rsc.org |
| Microwave-Assisted Synthesis | Metal-organic frameworks (MOFs) | Microwave | Bio-solvents (e.g., ethanol) | Rapid reaction rates, energy efficiency. nih.gov |
| Ultrasound-Assisted Synthesis | Phase-transfer catalysts | Sonication | Aqueous media | Enhanced mass transfer, often milder conditions. nih.gov |
| Flow Chemistry | Immobilized catalysts | Controlled thermal | Varies | Improved safety, scalability, and process control. |
Advanced Computational Modeling for Predictive Understanding
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental efforts. Future research should leverage advanced computational modeling to create a detailed in-silico profile of this compound and its derivatives.
Quantum-chemical calculations can provide deep insights into the molecule's fundamental electronic properties. researchgate.netsapub.org Key parameters for investigation include:
Frontier Molecular Orbitals (FMOs) : Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the molecule's reactivity, electronic transitions, and charge-transport properties.
Molecular Electrostatic Potential (MEP) : Mapping the MEP can identify sites susceptible to electrophilic and nucleophilic attack, guiding the design of new synthetic modifications.
Non-Linear Optical (NLO) Properties : Theoretical calculations can predict properties like polarizability and hyperpolarizability, screening the molecule's potential for applications in photonics and optical devices.
The table below summarizes key computational parameters and their relevance.
| Computational Method | Parameter to Investigate | Predicted Property / Relevance |
| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Electronic properties, charge transfer capabilities, kinetic stability. |
| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectra | Optical properties, potential as a UV absorber. |
| DFT / Ab initio methods | Polarizability (α) & Hyperpolarizability (β) | Non-linear optical (NLO) response, potential for photonic materials. |
| Molecular Dynamics (MD) | Conformational Analysis | Stability of different isomers, intermolecular interactions in condensed phases. |
Investigation of Tunable Electronic and Optical Properties
The benzotriazole (B28993) core is known to be an excellent chromophore, and its derivatives are widely used as UV stabilizers. gsconlinepress.com The specific substitution pattern of this compound—featuring an electron-donating amino group and a p-tolyl substituent—suggests that its electronic and optical properties could be finely tuned.
Future research should focus on:
Systematic Derivatization : Synthesizing a library of derivatives by modifying the amino and tolyl groups to systematically study how these changes affect the molecule's absorption and emission spectra.
Solvatochromism Studies : Investigating the influence of solvent polarity on the photophysical properties to understand the nature of the electronic transitions and the molecule's response to different chemical environments. acs.org
Aggregation-Induced Emission (AIE) : Exploring whether the molecule or its derivatives exhibit AIE, a phenomenon with significant applications in sensors and bio-imaging.
The goal is to establish clear structure-property relationships that would allow for the rational design of molecules with tailored optical characteristics, such as specific absorption wavelengths or high fluorescence quantum yields. acs.org
Design of Next-Generation Materials Utilizing the this compound Scaffold
Building on the knowledge gained from synthetic, computational, and photophysical studies, the ultimate goal is to utilize the this compound scaffold to create novel, high-performance materials. The inherent properties of the benzotriazole moiety make it a versatile building block. nbinno.com
Potential application areas to explore include:
Organic Electronics : The electron-deficient nature of the benzotriazole ring, combined with the potential for π-conjugated extensions, makes this scaffold a candidate for components in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and field-effect transistors (FETs). rsc.orgacs.org
Advanced UV-Absorbers : By tuning the molecular structure, it may be possible to develop superior UV absorbers with broader absorption ranges and enhanced photostability for protecting materials like polymers and coatings. scientific.net
Chemosensors : The amino group can serve as a binding site for specific analytes. Functionalizing the scaffold could lead to new fluorescent chemosensors for detecting metal ions or environmentally relevant pollutants.
Corrosion Inhibitors : Benzotriazole and its derivatives are well-known for their ability to protect metal surfaces from corrosion, an application space that could be further optimized. gsconlinepress.com
The development of such materials will require an interdisciplinary approach, combining synthetic chemistry with materials science and engineering to bridge the gap from molecular design to functional devices.
Q & A
Q. What are the key considerations for optimizing the synthesis of 5-Amino-2-(p-tolyl)-2H-benzotriazole to achieve high purity and yield?
Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters. Key factors include:
- Catalyst selection : Use transition metal catalysts or base-mediated conditions to enhance regioselectivity.
- Temperature control : Maintain temperatures between 80–120°C to avoid side reactions (e.g., decomposition or isomerization).
- Purification : Employ column chromatography or recrystallization with solvents like ethanol/water mixtures to isolate the product. High-performance liquid chromatography (HPLC) with >95% purity thresholds is recommended for quality control .
- Yield improvement : Optimize stoichiometric ratios (e.g., 1:1.2 molar ratio of benzotriazole precursor to p-tolylamine derivatives) to minimize unreacted starting materials .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm hydrogen and carbon environments, focusing on aromatic proton signals (δ 6.8–8.2 ppm) and amino group resonance (δ 4.5–5.5 ppm).
- X-ray Diffraction (XRD) : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds between amino and triazole groups) .
- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., π-π stacking between p-tolyl and benzotriazole moieties) to validate crystallographic data .
Q. How should researchers address stability challenges during storage and handling of this compound?
Methodological Answer:
- Storage conditions : Store at +4°C in airtight, light-resistant containers to prevent photodegradation or moisture absorption .
- Safety protocols : Follow OSHA/GHS guidelines for handling amines, including fume hood use and personal protective equipment (PPE) such as nitrile gloves .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and theoretical spectral data for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Simulate -NMR chemical shifts using software like Gaussian or ORCA. Compare calculated vs. experimental values to identify discrepancies in tautomeric forms (e.g., 1H vs. 2H benzotriazole configurations) .
- Molecular Dynamics (MD) : Model solvent effects on UV-Vis spectra to explain deviations in λmax values observed in polar vs. non-polar solvents .
Q. What strategies can reconcile conflicting crystallographic data on hydrogen-bonding networks in this compound derivatives?
Methodological Answer:
- Multi-technique validation : Combine XRD with Fourier-transform infrared (FTIR) spectroscopy to cross-validate hydrogen bond donor-acceptor distances.
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., C–H···N vs. N–H···O bonds) to identify dominant packing motifs .
- Temperature-dependent studies : Analyze crystal structures at varying temperatures to assess thermal effects on hydrogen-bond stability .
Q. How can interdisciplinary approaches enhance the application of this compound in materials science or medicinal chemistry?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Integrate synthetic chemistry with bioassay data to optimize substituent effects (e.g., p-tolyl vs. halogenated aryl groups) for target applications.
- Hybrid material design : Use the compound as a ligand in coordination polymers, leveraging its amino and triazole groups for metal-ion binding .
- Data-driven workflows : Employ cheminformatics tools (e.g., KNIME or Pipeline Pilot) to correlate physicochemical properties (logP, polar surface area) with biological activity .
Q. What methodologies are critical for analyzing degradation pathways of this compound under oxidative conditions?
Methodological Answer:
- Accelerated stability testing : Expose the compound to H2O2/UV light and monitor degradation via LC-MS. Identify major byproducts (e.g., nitro or hydroxylated derivatives).
- Kinetic modeling : Use Arrhenius equations to predict degradation rates at different temperatures and pH levels .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported melting points or solubility profiles of this compound?
Methodological Answer:
- Standardized protocols : Adopt USP guidelines for melting point determination (e.g., capillary method with controlled heating rates) .
- Solubility studies : Use shake-flask methods in buffered solutions (pH 2–12) to account for ionization effects. Compare results with computational predictions (e.g., COSMO-RS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
